molecular formula C12H8ClN3OS B12749946 6-((4-Chlorophenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one CAS No. 95356-77-7

6-((4-Chlorophenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one

Cat. No.: B12749946
CAS No.: 95356-77-7
M. Wt: 277.73 g/mol
InChI Key: PQRFAPQZLRJIAG-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN 5567437 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 5567437 typically involves multiple steps, starting from readily available starting materials. The exact synthetic route can vary, but it often includes the following steps:

    Initial Formation: The initial formation of the core structure through a series of condensation reactions.

    Functional Group Modification: Introduction of specific functional groups to the core structure using reagents such as halogens, acids, or bases.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of BRN 5567437 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed, allowing for continuous input of reactants and output of products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BRN 5567437 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions involving BRN 5567437 typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

BRN 5567437 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BRN 5567437 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context in which it is used, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

BRN 5567437 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as BRN 1425602 and BRN 142231.

    Uniqueness: BRN 5567437 is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications that other compounds may not be able to achieve.

Properties

CAS No.

95356-77-7

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

(6E)-6-[(4-chlorophenyl)methylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C12H8ClN3OS/c1-7-14-15-12-16(7)11(17)10(18-12)6-8-2-4-9(13)5-3-8/h2-6H,1H3/b10-6+

InChI Key

PQRFAPQZLRJIAG-UXBLZVDNSA-N

Isomeric SMILES

CC1=NN=C2N1C(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2

Canonical SMILES

CC1=NN=C2N1C(=O)C(=CC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.